molecular formula C10H13BrN2OS B1376822 2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole CAS No. 1361112-87-9

2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole

Cat. No. B1376822
CAS RN: 1361112-87-9
M. Wt: 289.19 g/mol
InChI Key: GWQARNCIVGROQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Catalyst-Free Synthesis

    • Reaction proceeds via intermediate formation of hetaryl isocyanates .
  • Hydrogenation and Oxidation

    • Modified methods from literature .

Molecular Structure Analysis

The molecular formula of 2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole is C~10~H~13~BrN~2~OS . The compound’s 3D structure reveals the arrangement of atoms and bonds, which influences its properties and reactivity .


Chemical Reactions Analysis

  • Aminoacetoxylation of Alkenes : Palladium-catalyzed aerobic intramolecular aminoacetoxylation of alkenes using catalytic nitrate. Yields (1-acetylpyrrolidin-2-yl)methyl acetate .

Physical and Chemical Properties

  • Odor : Described as “ammoniacal, fishy, shellfish-like” .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A notable application of thiazole derivatives, including compounds structurally similar to 2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole, is in the synthesis of compounds with antimicrobial properties. Research shows that these derivatives can be synthesized via various chemical reactions and exhibit significant antimicrobial activity against a range of bacterial and fungal strains, including M. tuberculosis (Yahya Nural et al., 2018). Similar findings are reported in studies focused on the synthesis of functionally diverse thiazole frameworks that demonstrate interesting antibacterial and antimycobacterial activities (Samet Belveren et al., 2017).

Biological Activities and Potential Therapeutic Applications

Thiazole derivatives have been studied for their potential in various biological applications. One study shows that certain 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles exhibit potent immunosuppressive and immunostimulatory effects, in addition to significant cytotoxicity against various cancer cell lines (H. Abdel‐Aziz et al., 2011). Another study involving substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines reports notable antibacterial properties against various bacterial strains, indicating their potential as therapeutic agents (Birutė Sapijanskaitė-Banevič et al., 2020).

Anticancer Properties

The anticancer properties of thiazole derivatives have been a subject of research. Studies indicate that certain thiazole compounds, such as 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide, exhibit promising anticancer activity against various bacterial strains and potential DNA binding properties (Vinuta Kamat et al., 2019). The development of novel pyridine-thiazole hybrid molecules has also shown high antiproliferative activity against different types of tumors, suggesting their potential as anticancer agents (I. Ivasechko et al., 2022).

properties

IUPAC Name

1-[2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2OS/c1-6-9(11)15-10(12-6)8-4-3-5-13(8)7(2)14/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQARNCIVGROQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCN2C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole
Reactant of Route 2
2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole
Reactant of Route 3
2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole
Reactant of Route 4
2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole
Reactant of Route 5
Reactant of Route 5
2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole
Reactant of Route 6
2-(1-Acetylpyrrolidin-2-yl)-5-bromo-4-methyl-1,3-thiazole

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